6-Bromo-5-methylnicotinaldehyde
Overview
Description
6-Bromo-5-methylnicotinaldehyde is an organic compound with the molecular formula C7H6BrNO. It is a derivative of nicotinaldehyde, featuring a bromine atom at the 6th position and a methyl group at the 5th position on the pyridine ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Bromination of 5-Methylnicotinaldehyde: The compound can be synthesized by the bromination of 5-methylnicotinaldehyde using bromine in the presence of a suitable catalyst such as iron(III) bromide (FeBr3).
Sandmeyer Reaction: Another method involves the conversion of 5-methylnicotinic acid to its corresponding amide, followed by diazotization and subsequent Sandmeyer reaction with bromine.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form 6-bromo-5-methylnicotinic acid.
Reduction: Reduction reactions can convert the aldehyde group to a primary alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium cyanide (NaCN) in aqueous solution.
Major Products Formed:
Oxidation: 6-Bromo-5-methylnicotinic acid.
Reduction: 6-Bromo-5-methylnicotinyl alcohol.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
6-Bromo-5-methylnicotinaldehyde is utilized in various scientific research fields:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 6-Bromo-5-methylnicotinaldehyde exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding. The molecular targets and pathways involved vary based on the biological system being studied.
Comparison with Similar Compounds
6-Bromo-5-fluoronicotinaldehyde: Similar structure but with a fluorine atom instead of a bromine atom.
2-Bromo-6-methylnicotinaldehyde: Similar structure but with the bromine and methyl groups in different positions.
Uniqueness: 6-Bromo-5-methylnicotinaldehyde is unique due to its specific arrangement of bromine and methyl groups, which influences its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
6-bromo-5-methylpyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c1-5-2-6(4-10)3-9-7(5)8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUTVVKVSPUTKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90660571 | |
Record name | 6-Bromo-5-methylpyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90660571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885167-81-7 | |
Record name | 6-Bromo-5-methylpyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90660571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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